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Solabegron Acyl Glucuronide-d4

Cat. No.: B1159317
M. Wt: 591.04
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Description

Contextualization of Solabegron (B109787) as a Parent Compound in Preclinical Research

Solabegron is recognized as a selective β3-adrenoceptor agonist. nih.govurotoday.comtandfonline.comnih.gov It has been the subject of preclinical and clinical research for conditions such as overactive bladder (OAB) and irritable bowel syndrome. nih.govnih.govglpbio.com Preclinical studies have explored its effects on bladder relaxation and storage mechanisms. nih.gov As a drug candidate, understanding its metabolic fate is a critical component of its development profile. The presence of a carboxylic acid group in Solabegron's structure makes it a candidate for specific metabolic pathways. nih.gov

Role of Glucuronidation as a Phase II Biotransformation Pathway for Carboxylic Acid-Containing Xenobiotics

Glucuronidation is a major Phase II metabolic pathway responsible for the transformation of a wide array of foreign compounds (xenobiotics), including many drugs. nih.govhyphadiscovery.com This process involves the conjugation of the xenobiotic with glucuronic acid, a substance derived from glucose. tandfonline.com The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netmdpi.com For drugs containing a carboxylic acid moiety, glucuronidation is a common route of metabolism. nih.govresearchgate.netnih.govacs.org This process increases the water solubility of the drug, facilitating its excretion from the body in urine or bile. tandfonline.comnih.gov

Specificity of Acyl Glucuronides: Formation and General Characteristics

When a carboxylic acid-containing drug undergoes glucuronidation, the resulting metabolite is an acyl glucuronide. tandfonline.comresearchgate.net These are ester-linked conjugates that have distinct chemical properties compared to other types of glucuronides. tandfonline.com A key characteristic of acyl glucuronides is their chemical reactivity. hyphadiscovery.comnih.gov They are known to be unstable and can undergo several spontaneous chemical reactions, including: nih.govrsc.org

Hydrolysis: The breaking of the ester bond, which reverts the metabolite back to the parent drug. tandfonline.comnih.gov

Intramolecular Rearrangement (Acyl Migration): The acyl group can move from its initial position on the glucuronic acid molecule to other positions, forming various positional isomers. tandfonline.comnih.govrsc.org

This reactivity has been linked to the potential for covalent binding to macromolecules like proteins, which is a subject of toxicological interest. hyphadiscovery.comnih.govnih.gov

Significance of Deuterated Analogs (e.g., -d4) in Advanced Drug Metabolism Studies and Isotope Tracing

Deuterated analogs, such as Solabegron Acyl Glucuronide-d4, are powerful tools in drug metabolism research. thalesnano.comwikipedia.org Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. wikipedia.org Replacing hydrogen atoms with deuterium atoms in a molecule creates a "heavy" version of the compound that is chemically similar but has a higher mass. wikipedia.org

Application of Kinetic Isotope Effects in Metabolic Investigations

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). researchgate.netnih.gov This difference in bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is slower when a deuterium atom is involved at the reaction site. nih.govwikipedia.orglibretexts.org In drug metabolism, if a C-H bond is broken during a rate-limiting metabolic step, replacing that hydrogen with deuterium can slow down the metabolism of the drug. nih.gov Studying these effects can provide valuable insights into the mechanisms of metabolic reactions. nih.govwikipedia.org While the KIE can sometimes be exploited to improve a drug's pharmacokinetic profile, in the context of a metabolite standard like this compound, its primary role is not to alter metabolism but to serve as a stable internal standard. tandfonline.combioscientia.de

Utility of Stable Isotope Labeling in Quantitative and Mechanistic Studies

The most significant application of deuterated compounds like this compound is in quantitative bioanalysis, particularly in conjunction with mass spectrometry (MS). thalesnano.comscispace.comnih.govresearchgate.net Stable isotope-labeled compounds are considered the gold standard for internal standards in LC-MS assays. scispace.comnih.govresearchgate.net

Here's how it works:

A known amount of the deuterated standard (e.g., this compound) is added to a biological sample (like blood or urine) that contains the non-deuterated metabolite of interest.

During sample preparation and analysis, the deuterated standard behaves almost identically to the natural metabolite. nih.gov

Because of the mass difference, the mass spectrometer can distinguish between the deuterated standard and the non-deuterated metabolite. spectroscopyonline.com

By comparing the signal of the natural metabolite to the known concentration of the deuterated standard, researchers can accurately and precisely quantify the amount of the metabolite in the original sample. thalesnano.com

This technique helps to correct for variability during the analytical process, leading to more reliable and accurate data. scispace.comnih.gov

Research Significance of this compound as a Model Acyl Glucuronide Metabolite

This compound serves as a crucial analytical reagent. Its significance lies in its role as a certified reference material for the accurate identification and quantification of the Solabegron acyl glucuronide metabolite formed in biological systems. The presence of the four deuterium atoms provides a distinct mass shift, allowing it to be used as an ideal internal standard in mass spectrometry-based bioanalytical methods. scispace.comnih.gov The use of such a standard is essential for obtaining high-quality pharmacokinetic data, which is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug, Solabegron.

Data Tables

Table 1: Physicochemical Properties of Solabegron

This table outlines some of the key computed physicochemical properties of the parent compound, Solabegron.

PropertyValueSource
Molecular Weight410.9 g/mol nih.gov
pKa (Strongest Acidic)4.01 drugbank.com
pKa (Strongest Basic)9.02 drugbank.com
Polar Surface Area81.59 Ų drugbank.com
Hydrogen Bond Donor Count4 drugbank.com
Hydrogen Bond Acceptor Count5 drugbank.com

Table 2: Isotopic Labeling Details

This table illustrates the fundamental principle behind the use of this compound as an internal standard.

CompoundMolecular FormulaMass Difference from UnlabeledPurpose
SolabegronC₂₃H₂₃ClN₂O₃N/AParent Drug
Solabegron Acyl GlucuronideC₂₉H₃₁ClN₂O₉+176 Da (approx.)Metabolite
This compoundC₂₉H₂₇D₄ClN₂O₉+4 Da (from labeled metabolite)Internal Standard for Quantification

Properties

Molecular Formula

C₂₉H₂₇D₄ClN₂O₉

Molecular Weight

591.04

Synonyms

1-[3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino][1,1’-biphenyl]-3-carboxylate]-β-D-Glucopyranuronic Acid-d4

Origin of Product

United States

Synthesis and Biosynthesis Methodologies of Solabegron Acyl Glucuronide D4

Chemical Synthesis Approaches for Acyl Glucuronides, including Deuterated Forms

Chemical synthesis provides a robust and scalable method for producing acyl glucuronides. These methods offer precise control over the molecular structure, including the specific placement of isotopic labels. However, the synthesis of acyl glucuronides can be challenging due to their inherent reactivity and potential for instability, which can lead to hydrolysis or acyl migration. researchgate.netresearchgate.net

Modern synthetic strategies have been developed to overcome these challenges, often involving multi-step processes with protection and deprotection of functional groups to ensure the desired product is formed with high purity. researchgate.netnih.gov For instance, methods may involve the acylation of a protected glucuronic acid derivative with the carboxylic acid of the parent drug. researchgate.net One efficient approach involves the selective 1β-acylation of allyl glucuronate, followed by a mild deprotection step. researchgate.net

Strategies for Incorporating Deuterium (B1214612) Labels

The introduction of deuterium into a molecule like Solabegron (B109787) can be accomplished at various stages of the synthetic process. The choice of strategy depends on the desired location of the labels and the availability of deuterated starting materials.

Common strategies for deuterium incorporation include:

Stepwise Synthesis : This approach begins with commercially available deuterated starting materials or reagents (e.g., CD₃I, D₆-acetone). researchgate.netresearchgate.net

Isotope Exchange : This method involves replacing hydrogen atoms with deuterium atoms in a later-stage intermediate or the final molecule. researchgate.netresearchgate.net This can be achieved through:

Reductive Deuteration : Using deuterium-donating reagents like sodium borodeuteride (NaBD₄) to reduce a suitable functional group. researchgate.netresearchgate.net

Catalytic H/D Exchange : Employing metal catalysts (e.g., iridium, ruthenium) to facilitate the exchange of C-H bonds with deuterium from a source like D₂O or D₂ gas. nih.govacs.org This is a powerful late-stage functionalization technique. acs.org

Acid/Base Catalyzed Exchange : Using deuterated acids or bases to exchange labile protons. researchgate.netresearchgate.net

For Solabegron Acyl Glucuronide-d4, a synthetic plan would likely involve preparing a deuterated Solabegron intermediate first, followed by the glucuronidation step.

Purification Techniques for Synthetic Acyl Glucuronides

Due to the potential for side reactions and the presence of isomers, rigorous purification is a critical final step in the chemical synthesis of acyl glucuronides. The polarity and potential instability of these compounds necessitate specialized techniques.

Purification TechniqueDescriptionApplication
High-Performance Liquid Chromatography (HPLC) A highly effective method for separating the target acyl glucuronide from starting materials, reagents, and byproducts. Reverse-phase HPLC is commonly used, allowing for separation based on polarity.This is the most common and effective method for obtaining high-purity acyl glucuronides, including separating anomers. nih.gov
Preparative Thin-Layer Chromatography (TLC) A solid-phase separation technique where the crude product is applied to a plate coated with an adsorbent (like silica (B1680970) gel) and separated by a solvent. The desired band is then scraped off and the product is extracted.Useful for small-scale purification and for separating anomers. nih.gov
Solid-Phase Extraction (SPE) Used for sample cleanup and preliminary purification. The crude mixture is passed through a cartridge containing a solid adsorbent that retains the compound of interest or impurities, which are then selectively eluted.Often used as a preliminary step before final purification by HPLC. documentsdelivered.com

Biotransformation-Based Synthesis of Acyl Glucuronides for Research Scale

Biotransformation utilizes biological systems, such as microorganisms or enzymes, to perform chemical modifications on a substrate. nih.govresearchgate.net This approach is particularly valuable for producing metabolites that are difficult to synthesize chemically or when the exact structure of a metabolite is unknown. nih.govhyphadiscovery.com Biocatalytic methods are often considered "greener" as they are conducted under mild, aqueous conditions. nih.govbohrium.com

Microbial Biotransformation Systems for Metabolite Generation

Microorganisms like bacteria and fungi possess a diverse array of enzymes, including homologues to mammalian drug-metabolizing enzymes, that can generate drug metabolites. nih.govhyphadiscovery.com Whole-cell microbial cultures are screened to identify strains capable of converting a parent drug into the desired metabolite, such as an acyl glucuronide. hyphadiscovery.comhyphadiscovery.com

This method is cost-effective for scaling up production from milligram to gram quantities because the microbes generate their own necessary cofactors. nih.govhyphadiscovery.com Microbial systems can also produce metabolites that result from multiple sequential reactions (e.g., hydroxylation followed by glucuronidation) in a single "pot". nih.govhyphadiscovery.com

Enzymatic Synthesis using Recombinant UDP-Glucuronosyltransferases (UGTs)

A more targeted biocatalytic approach involves the use of specific, purified enzymes. Glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). hyphadiscovery.comnih.gov These enzymes transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to a substrate molecule. hyphadiscovery.com

For the synthesis of this compound, deuterated Solabegron would be incubated with one or more recombinant human UGT isoforms known to act on carboxylic acids (e.g., members of the UGT1A and UGT2B subfamilies) in the presence of the UDPGA cofactor. hyphadiscovery.comnih.gov This method provides high specificity and can confirm which UGT enzymes are responsible for the metabolite's formation in vivo. nih.gov

Utility of Mammalian S9 Fractions and Microsome Preparations for In Vitro Production

For small-scale, in vitro synthesis, subcellular fractions from mammalian liver tissue are commonly used. These preparations contain the enzymes responsible for drug metabolism and provide a physiologically relevant environment. springernature.commdpi.com

PreparationCompositionUtility for Acyl Glucuronide Synthesis
Liver Microsomes Vesicular fragments of the endoplasmic reticulum, enriched with Phase I enzymes (like CYPs) and Phase II enzymes, including UGTs. semanticscholar.orghyphadiscovery.comWidely used for synthesizing glucuronides. hyphadiscovery.comresearchgate.net Incubations contain the substrate (deuterated Solabegron), microsomes, and are fortified with the necessary cofactor, UDPGA. researchgate.net
Liver S9 Fractions A supernatant fraction of a liver homogenate that contains both microsomes and the cytosolic (soluble) fraction of the cell. mdpi.comsemanticscholar.orgProvides a more complete metabolic profile as it contains both microsomal and cytosolic enzymes (e.g., sulfotransferases, glutathione (B108866) transferases) in addition to UGTs. mdpi.comsemanticscholar.org This can be used to generate a wider range of potential metabolites. hyphadiscovery.comresearchgate.net

These in vitro systems are instrumental in early drug discovery for metabolite profiling and generating small quantities of metabolites as analytical standards. springernature.comresearchgate.net For instance, an N-glucuronide that was not producible via chemical or microbial methods was successfully generated using liver S9 fractions. hyphadiscovery.com

Isolation and Purification from In Vitro Biological Systems for Characterization

The isolation and purification of this compound from in vitro biological systems are critical steps for its structural characterization and for understanding its biochemical properties. These processes are often challenging due to the inherent instability of acyl glucuronides. nih.govnih.gov These molecules are susceptible to hydrolysis, where they revert to the parent compound (aglycone), and to intramolecular acyl migration, where the acyl group moves to different positions on the glucuronic acid moiety. currentseparations.comscispace.com Therefore, careful optimization of experimental conditions is necessary to ensure the integrity of the metabolite during its isolation and purification.

The general workflow for isolating and purifying this compound from in vitro incubations, such as those containing human liver microsomes, typically involves several key stages. nih.govresearchgate.net These stages include quenching the enzymatic reaction, separating the metabolite from the biological matrix, and finally, purifying it for characterization studies.

A primary goal of the bioanalytical method development is to minimize the degradation of the acyl glucuronide metabolite back to its parent aglycone during sample handling and analysis. nih.gov To achieve this, samples often need to be stabilized ex vivo immediately after collection. nih.gov

Sample Preparation

The initial step in the isolation process involves stopping the glucuronidation reaction in the in vitro system. This is commonly achieved by protein precipitation, which also serves to remove the majority of proteins from the sample. currentseparations.com Acidification of the sample, for instance, with trifluoroacetic acid, is a common method to stop the reaction and stabilize the acyl glucuronide by lowering the pH. currentseparations.com Following protein precipitation, centrifugation is used to separate the precipitated proteins from the supernatant containing the this compound. scispace.com

Parameter Condition Purpose
Quenching AgentAcetonitrile (B52724) with 0.1% or 1% formic acidTo stop the enzymatic reaction and precipitate proteins. nih.gov
pH AdjustmentLowered to 3-4 with trifluoroacetic acidTo stabilize the acyl glucuronide and prevent hydrolysis. currentseparations.com
Centrifugation~1500 rpm for 10 minutesTo pellet the precipitated proteins. currentseparations.com

The resulting supernatant can then be directly analyzed or subjected to further purification steps. scispace.com In some cases, the supernatant is evaporated and the residue is reconstituted in a suitable solvent for chromatographic analysis. scispace.com

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the analytical techniques of choice for the separation and detection of this compound. nih.govscispace.com Reversed-phase chromatography, typically using a C18 column, is frequently employed for the separation of glucuronide metabolites. scispace.com

A gradient elution method is generally used to achieve optimal separation of the acyl glucuronide from the parent drug and other metabolites. currentseparations.com The mobile phase usually consists of a mixture of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). currentseparations.comscispace.com The use of slightly acidic mobile phases helps to maintain the stability of the acyl glucuronide during the chromatographic run. scispace.com

Parameter Typical Conditions Rationale
Analytical ColumnHypersil BDS C18 (125 x 4 mm ID) or similarProvides good retention and separation of the relatively polar acyl glucuronide from the less polar parent drug. currentseparations.com
Mobile Phase AAcetonitrile and 10 mM ammonium acetate buffer (70:30, v/v) + 0.5% acetic acidOrganic component of the mobile phase. currentseparations.com
Mobile Phase BAcetonitrile and 10 mM ammonium acetate buffer (4:96, v/v)Aqueous component of the mobile phase. currentseparations.com
Flow Rate1 mL/minA standard flow rate for analytical HPLC. currentseparations.com
DetectionTandem Mass Spectrometry (MS/MS)Provides high sensitivity and selectivity for the detection and quantification of the metabolite. nih.gov

Detection and Characterization

Tandem mass spectrometry (MS/MS) is a powerful tool for the detection and structural characterization of this compound. nih.gov The high selectivity and sensitivity of MS/MS allow for the direct measurement of the glucuronide metabolite in complex biological matrices. scispace.com The fragmentation pattern of the molecule in the mass spectrometer provides valuable information for its structural elucidation.

The identity of the 1-O-β-acyl glucuronide isomer can be confirmed by its susceptibility to hydrolysis by β-glucuronidase. currentseparations.comresearchgate.net The disappearance of the corresponding peak in the chromatogram after incubation with this enzyme confirms the presence of the 1-O-β-acyl glucuronide. currentseparations.com

Metabolic Pathways and Transformations of Solabegron Acyl Glucuronide D4 in Preclinical Models and in Vitro Systems

Enzymatic Formation Pathways of Acyl Glucuronides

Glucuronidation is a major phase II metabolic pathway that enhances the water solubility of xenobiotics, facilitating their excretion. nih.govnih.gov For compounds with carboxylic acid groups, this process leads to the formation of 1-O-acyl-β-D-glucuronides, which are ester conjugates. nih.gov This enzymatic reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov

Role of UGT Isoforms (e.g., UGT1A3, UGT1A9, UGT2B7) in Carboxylic Acid Glucuronidation

Several human UGT isoforms are responsible for the formation of acyl glucuronides from carboxylic acid-containing compounds. nih.gov Extensive research has identified UGT1A3, UGT1A9, and particularly UGT2B7 as the primary enzymes involved in this metabolic process in the liver. nih.govnih.govnih.govmdpi.com Studies with various carboxylic acid substrates have demonstrated that UGT2B7 often exhibits the highest efficiency in catalyzing their glucuronidation. nih.gov For instance, the glucuronidation of clopidogrel (B1663587) carboxylic acid is mediated mainly by UGT2B7, UGT2B4, and UGT2B17. nih.gov Similarly, UGT1A3 and UGT1A9 show activity towards several carboxylic acid aglycones, though often with lower efficiency compared to UGT2B7. nih.govnih.gov The relative contribution of these isoforms can vary depending on the specific substrate.

Relative Activity of Major UGT Isoforms in Carboxylic Acid Glucuronidation
UGT IsoformRelative Glucuronidation Efficiency (Vmax/Km)Primary LocationKey Substrates (Examples)
UGT2B7HighLiver, Kidney, IntestineIbuprofen, Ketoprofen, Clopidogrel Carboxylic Acid, Efavirenz
UGT1A9Moderate to HighLiver, Kidney20-HETE, Various Carboxylic Acids
UGT1A3Low to ModerateLiverCoumarin-3-carboxylic acid, Various Carboxylic Acids

Contribution of Deuteration to Understanding Enzymatic Reaction Kinetics

The use of isotopically labeled compounds, such as Solabegron (B109787) Acyl Glucuronide-d4, is a valuable tool in metabolic research. The replacement of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions in a phenomenon known as the kinetic isotope effect (KIE). nih.govresearchgate.net This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break.

Non-Enzymatic Degradation and Rearrangement Processes

Acyl glucuronides are known to be chemically unstable, particularly under physiological conditions (pH 7.4, 37°C). acs.orgnih.gov This instability leads to non-enzymatic reactions, including intramolecular acyl migration and hydrolysis, which occur spontaneously without the involvement of enzymes. clinpgx.orgpharmgkb.orgnih.gov

Intramolecular Acyl Migration to Positional and Stereoisomers

A hallmark of acyl glucuronides is their propensity to undergo intramolecular acyl migration. acs.orgnih.gov In this process, the acyl group (the drug moiety) attached to the C-1 hydroxyl group of the glucuronic acid ring migrates to adjacent hydroxyl groups at the C-2, C-3, or C-4 positions. nih.govcurrentseparations.com This rearrangement is believed to proceed through a tetrahedral intermediate formed by the nucleophilic attack of an adjacent hydroxyl group on the ester carbonyl carbon. researchgate.net The resulting positional isomers (2-O, 3-O, and 4-O-acyl glucuronides) are generally more stable than the parent 1-O-acyl-β-D-glucuronide. acs.orgnih.gov This migration process is often the predominant degradation pathway under physiological conditions and can also involve the formation of different stereoisomers (anomers). acs.orgnih.gov The rate of acyl migration can be influenced by the stereochemistry of the parent drug. nih.gov

Influence of pH and Temperature on Stability and Degradation Kinetics

The stability of acyl glucuronides is highly dependent on environmental factors, primarily pH and temperature. clinpgx.orgpharmgkb.orgnih.gov These metabolites are notably unstable at physiological or alkaline pH, where both acyl migration and hydrolysis rates are accelerated. nih.govspringernature.comresearchgate.net Conversely, their stability increases significantly under acidic conditions. For example, the acyl glucuronide of zomepirac (B1201015) was found to be most stable at pH 2, with a half-life of only 27 minutes at pH 7.4 and 37°C. nih.gov Temperature also plays a critical role, with higher temperatures generally increasing the rates of both degradation pathways. clinpgx.org Careful control of pH and temperature is therefore essential during the collection, handling, and analysis of biological samples to prevent artefactual degradation of these labile metabolites. nih.govnih.gov

Factors Influencing the Stability of Acyl Glucuronides
FactorEffect on StabilityMechanism of Action
Increasing pH (towards alkaline)Decreases StabilityAccelerates both acyl migration and hydrolysis.
Decreasing pH (towards acidic)Increases StabilitySlows the rates of acyl migration and hydrolysis.
Increasing TemperatureDecreases StabilityIncreases the kinetic rates of all degradation reactions.

Interplay with Other Metabolic Pathways (e.g., Acyl-CoA Thioester Formation)

For carboxylic acid-containing drugs, two primary metabolic bioactivation pathways can exist: glucuronidation to form acyl glucuronides and the formation of acyl-CoA thioesters. nih.govresearchgate.net These pathways are not mutually exclusive and can represent competing routes of metabolism. The formation of Solabegron Acyl Glucuronide-d4 is catalyzed by UDP-glucuronosyltransferases (UGTs), while acyl-CoA thioester formation is catalyzed by acyl-CoA synthetases. nih.gov

Both acyl glucuronides and acyl-CoA thioesters are electrophilic species capable of acylating proteins, which can lead to downstream toxicological effects. nih.govresearchgate.net The balance between these two pathways can be influenced by factors such as substrate concentration; for example, the acyl glucuronide pathway may become more dominant at higher drug concentrations. nih.gov While both metabolites are reactive, acyl-CoA intermediates may exhibit higher reactivity. nih.gov The ultimate toxicological potential is also dependent on the detoxification of these reactive intermediates, such as through the formation of S-glutathione-thioesters. nih.gov The interplay between these pathways is a critical consideration in the preclinical assessment of drugs containing carboxylic acid moieties.

Table 1: Comparison of Acyl Glucuronide and Acyl-CoA Thioester Metabolic Pathways

Feature Acyl Glucuronide Pathway Acyl-CoA Thioester Pathway
Enzyme UDP-glucuronosyltransferase (UGT) Acyl-CoA Synthetase
Metabolite Electrophilic Acyl Glucuronide Electrophilic Acyl-CoA Thioester
Reactivity Can acylate proteins nih.gov Potentially more reactive than acyl glucuronides nih.gov
Concentration Dependence May prevail at higher drug concentrations nih.gov May be more significant at lower concentrations

| Detoxification | Hydrolysis, Inactivation by glutathione (B108866) | Inactivation by S-glutathione-thioester formation nih.gov |

Preclinical Pharmacokinetic Principles of Deuterated Drug Metabolites

The substitution of hydrogen with its stable heavy isotope, deuterium, is a strategy used in drug discovery to modify a molecule's pharmacokinetic properties. nih.govingenza.com This modification, known as deuteration, results in a carbon-deuterium (C-D) bond that is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. juniperpublishers.comnih.gov This phenomenon, termed the kinetic isotope effect (KIE), can significantly alter the metabolic fate of a drug. juniperpublishers.com While the size and electronic properties of deuterium are nearly identical to hydrogen, the increased bond strength can lead to improved metabolic stability, reduced clearance, and altered metabolic pathways. juniperpublishers.comresearchgate.net These principles are fundamental to understanding the preclinical pharmacokinetics of deuterated metabolites like this compound.

Impact of Deuteration on Metabolic Stability and Clearance in Preclinical Models

A primary motivation for deuteration is to enhance a drug's metabolic stability by slowing the rate of metabolism at specific sites on the molecule, often referred to as "soft spots". nih.gov This is particularly relevant for metabolic reactions mediated by enzymes like the cytochrome P450 (CYP) family, where C-H bond cleavage is often the rate-limiting step. researchgate.net By replacing a hydrogen atom with deuterium at a site of metabolism, the rate of that metabolic reaction can be significantly reduced due to the KIE. juniperpublishers.com

This reduction in the rate of metabolism can lead to several beneficial pharmacokinetic outcomes in preclinical models:

Increased Metabolic Stability: The deuterated compound is broken down more slowly, leading to a longer persistence of the parent drug or metabolite in biological systems. ingenza.comjuniperpublishers.com

Reduced Systemic Clearance: A slower rate of metabolism typically results in reduced systemic clearance of the compound. juniperpublishers.comresearchgate.net

Increased Half-Life: Consequently, the biological half-life of the deuterated molecule is often prolonged. juniperpublishers.comresearchgate.net

Table 2: Illustrative Examples of Deuteration Effects on In Vitro Metabolic Stability

Compound Metabolic Pathway System Finding
Deuterated Methoxy Compound CYP-mediated demethylation In vitro & In vivo Showed slower plasma clearance and improved metabolic stability compared to the non-deuterated analog. juniperpublishers.com
Deuterated Tryptase Inhibitor (AVE5638) Amine Oxidase Family In vitro The deuterated form was significantly more metabolically stable than the unlabeled version. nih.gov

Examination of Metabolic Shunting due to Deuterium Substitution

When deuteration slows down a specific metabolic pathway, the metabolism of the drug may be diverted towards alternative, previously minor, pathways. nih.govosti.gov This phenomenon is known as "metabolic switching" or "metabolic shunting". nih.govosti.gov If a drug is metabolized by multiple alternate pathways, blocking or slowing one route can enhance the others. osti.govosti.gov

Metabolic shunting can have significant consequences:

It can alter the ratio of metabolites formed from the parent drug. juniperpublishers.comgabarx.com

It can potentially increase the formation of a desired active metabolite or decrease the formation of an undesired toxic metabolite. nih.govjuniperpublishers.com

The predictability of metabolic shunting is low, and its occurrence must be confirmed through in vitro and in vivo metabolism studies. nih.gov However, the metabolites formed are generally identical to those from the non-deuterated analog, simply differing in their relative amounts and the presence of deuterium. juniperpublishers.com

Table 3: Examples of Metabolic Shunting Observed with Deuterated Compounds

Compound Deuteration Site Effect of Deuteration Outcome
Caffeine N1-methyl group (l-CD3-caffeine) Depressed N1-demethylation Metabolism shifted, making theophylline (B1681296) the major dimethylxanthine metabolite instead of theobromine. osti.gov
Caffeine N7-methyl group (7-CD3-caffeine) Depressed N7-demethylation Metabolism shifted, making 1,7-dimethylxanthine the major dimethylxanthine metabolite instead of theophylline. osti.gov

| Cyclophosphamide | 5-position (5,5-dideuterocyclophosphamide) | Depressed the 5-elimination reaction | Metabolism was shunted to alternative pathways, leading to the formation of inactive metabolites. osti.govosti.gov |

Investigation of Transporter-Mediated Disposition of Glucuronides in Preclinical Systems (in vitro OATs, OATPs, MRPs, BCRP)

Key transporter families involved in glucuronide disposition include:

Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs): These are uptake transporters located on the basolateral (blood-facing) membrane of hepatocytes and renal proximal tubule cells. nih.gov They mediate the uptake of glucuronides from the bloodstream into these organs for further processing and elimination. nih.govpatrinum.ch

Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP): These are efflux transporters. nih.gov In the liver, MRP2 and BCRP are located on the apical (canalicular) membrane of hepatocytes and mediate the excretion of glucuronides into the bile. nih.gov MRP3 and MRP4 are found on the basolateral membrane and efflux glucuronides back into the bloodstream. nih.gov In the kidney, these transporters mediate the secretion of conjugates into the urine. nih.gov

The interplay between these uptake and efflux transporters is crucial for determining the concentration of glucuronide metabolites in the liver, kidneys, and systemic circulation, which can influence both efficacy and potential toxicity. nih.gov Studies using transfected cell systems that express these individual transporters are essential for characterizing which specific transporters are involved in the disposition of a particular glucuronide metabolite. nih.gov

Table 4: Major Transporters Involved in the Disposition of Glucuronide Metabolites

Transporter Family Type Primary Location (Liver/Kidney) Function for Glucuronides
OATs/OATPs Uptake Basolateral membrane (blood side) of hepatocytes and renal cells Mediate uptake from blood into liver and kidney. nih.govpatrinum.ch
MRP2 Efflux Apical (canalicular/urine side) membrane of hepatocytes and renal cells Mediate excretion into bile and urine. nih.gov
BCRP Efflux Apical (canalicular/urine side) membrane of hepatocytes and renal cells Mediate excretion into bile and urine. nih.gov

| MRP3 / MRP4 | Efflux | Basolateral membrane (blood side) of hepatocytes | Mediate efflux from liver back into the circulation. nih.gov |


Reactivity and Intramolecular Processes of Acyl Glucuronides

Mechanisms of Intramolecular Rearrangement (Acyl Migration)

The primary intramolecular process that acyl glucuronides undergo is acyl migration, a non-enzymatic rearrangement that occurs under physiological conditions. clinpgx.orgnih.gov This process involves the transfer of the aglycone (the parent drug moiety) from its initial C-1 ester linkage on the glucuronic acid ring to the adjacent hydroxyl groups at the C-2, C-3, and C-4 positions. currentseparations.com

This rearrangement is a pH-dependent intramolecular transesterification. researchgate.netclinpgx.org The process is initiated by the nucleophilic attack of the C-2 hydroxyl group on the C-1 ester carbonyl carbon. Studies examining the sequence of isomer formation have shown that the C-2 ester is typically formed first, followed by subsequent migration to the C-3 and C-4 positions. acs.org While all other rearrangement steps are reversible, the reformation of the high-energy 1-β-O-acyl glucuronide from its isomers is generally not observed. acs.org This migration results in a mixture of β-anomeric positional isomers (2-, 3-, and 4-O-acyl), which can also undergo reversible anomerization to their corresponding α-isomers. nih.gov

Beyond acyl migration, a further bioactivation pathway has been proposed involving the formation of highly reactive intermediates. hyphadiscovery.com It is hypothesized that the rearranged isomeric forms of the acyl glucuronide can undergo a ring-opening reaction to expose a reactive aldehyde functionality from the glucuronic acid moiety. hyphadiscovery.comliverpool.ac.uk This aldehyde can then form Schiff base intermediates with nucleophilic amine groups on proteins, leading to protein glycation through an Amadori rearrangement. nih.gov

However, the significance of this aldehyde-mediated pathway relative to other reactions is a subject of ongoing investigation. Some studies have found that the primary mechanism of protein adduct formation is through direct nucleophilic displacement (transacylation), where a nucleophilic group on a protein directly attacks the ester carbonyl carbon of the acyl glucuronide, displacing the glucuronic acid. nih.govliverpool.ac.uk In trapping experiments with various acyl glucuronides, adducts formed via nucleophilic displacement were observed, while those expected from reaction with a putative aldehyde intermediate were not detected. nih.gov

Chemical Stability and Degradation Kinetics in Biological Matrices

The stability is highly dependent on the surrounding environment, including pH, temperature, and the composition of the biological matrix. researchgate.netclinpgx.org Degradation is generally accelerated in neutral to alkaline conditions (pH ≥ 7.4). clinpgx.orgnih.gov Therefore, careful sample handling, such as immediate cooling and acidification, is crucial for the accurate quantification of acyl glucuronides in biological samples. researchgate.net The degradation kinetics, particularly the half-life (t½) of the 1-β-O-acyl isomer, are often used as an index of reactivity. springernature.com A shorter half-life indicates greater instability and a higher potential for forming rearranged isomers and protein adducts. nih.govnih.gov

Half-lives are typically determined in vitro by incubating the acyl glucuronide in various biological matrices, such as phosphate (B84403) buffer, human serum albumin solution, or plasma, and monitoring the concentration of the 1-β-O-acyl isomer over time using methods like HPLC or NMR spectroscopy. nih.govnih.gov Studies have shown a wide variation in the half-lives of different acyl glucuronides, ranging from minutes to many hours, underscoring the profound influence of the aglycone structure. nih.govnih.gov

Table 1: In Vitro Half-Lives of 1-β-O-Acyl Glucuronides of Various Drugs in Phosphate Buffer (pH 7.4)

CompoundHalf-Life (hours)
Zomepirac (B1201015)0.2
Tolmetin (B1215870)0.3
Fenclofenac0.9
Diclofenac1.7
Ketoprofen3.9
Ibuprofen7.2
Naproxen (B1676952)12.0
Diflunisal21.0

This table presents representative data compiled from scientific literature. nih.gov Half-lives were determined in potassium phosphate buffer at approximately 37°C.

Factors Influencing Acyl Glucuronide Reactivity

The intrinsic reactivity of an acyl glucuronide is not uniform across all compounds but is heavily influenced by the physicochemical properties of its aglycone portion. rsc.org The key determinants of stability and reaction kinetics are the electronic and steric characteristics of the aglycone structure, as well as its stereochemistry. h1.coresearchgate.net

Aglycone Structure: The electronic nature of substituents on the aglycone plays a significant role. Electron-withdrawing groups tend to increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov This leads to a faster rate of acyl migration and hydrolysis, resulting in a shorter half-life. nih.govresearchgate.net Conversely, electron-donating groups generally increase the stability of the acyl glucuronide. nih.gov Steric hindrance around the carboxylic acid group can also markedly increase stability by impeding the intramolecular nucleophilic attack required for acyl migration. liverpool.ac.ukresearchgate.net For instance, introducing bulky methyl groups adjacent to the ester linkage has been shown to dramatically slow the rate of degradation. liverpool.ac.uk

Table 2: Effect of Aglycone Substitution on Degradation Half-Life of Benzoic Acid Acyl Glucuronides

4-Substituent (X) on Benzoic AcidHalf-Life (t½) in hoursElectronic Property
NO₂0.9Strong Electron-Withdrawing
CN2.1Electron-Withdrawing
Br7.9Electron-Withdrawing
H20.3Neutral
Et30.1Electron-Donating
OMe62.1Electron-Donating
O-nPr106.6Strong Electron-Donating

Data adapted from a study on 4-substituted benzoic acid 1β-O-acyl glucuronides in pH 7.4 buffer, demonstrating the relationship between substituent electronic properties and stability. nih.gov

Stereochemistry: For chiral drugs, glucuronidation results in the formation of diastereomers, which can exhibit different reactivity profiles. acs.org The spatial arrangement of substituents in the aglycone can influence the preferred transition states for acyl migration, leading to different degradation rates and isomer distributions for each diastereomer. nih.govresearchgate.net Studies on the R- and S-enantiomers of naproxen, for example, revealed stereospecific differences in the degradation kinetics and the pseudo-equilibrium ratios of the major acyl-migrated isomers. nih.gov Similarly, the diastereomeric glucuronides of (S)- and (R)-benoxaprofen were found to undergo hydrolysis and rearrangement at different rates. acs.org

Interactions of Solabegron Acyl Glucuronide D4 with Biological Macromolecules in in Vitro and Preclinical Contexts

Covalent Adduct Formation with Proteins (in vitro studies)

The formation of covalent adducts between acyl glucuronides and proteins is a well-documented phenomenon in vitro. nih.govnih.gov These reactive metabolites can bind irreversibly to proteins, leading to chemical alterations that may change the protein's function or trigger immune responses. clinpgx.org The process of covalent binding can occur through two primary mechanisms: transacylation and glycation. nih.govnih.govmdpi.com

Transacylation Mechanisms with Nucleophilic Protein Residues (e.g., Lysine (B10760008), Cysteine)

The ester linkage of Solabegron (B109787) Acyl Glucuronide-d4 is susceptible to nucleophilic attack by amino acid residues on proteins. This reaction, known as transacylation, involves the direct transfer of the "solabegron-d4" acyl group from the glucuronic acid moiety to a nucleophilic site on the protein, such as the ε-amino group of lysine or the sulfhydryl group of cysteine. nih.govmdpi.com

This process results in a stable amide or thioester bond, respectively, covalently linking the drug aglycone to the protein while releasing the glucuronic acid moiety. The reactivity is influenced by factors such as pH and the specific chemical structure of the acyl glucuronide. nih.gov This direct acylation pathway is one of the primary mechanisms by which acyl glucuronides form adducts with endogenous proteins. mdpi.com

Glycation Mechanisms via Amadori Rearrangement

A second major pathway for covalent adduct formation is glycation. This mechanism is initiated by an intramolecular acyl migration, where the solabegron-d4 acyl group shifts from the C1-hydroxyl position of the glucuronic acid to other hydroxyl groups (e.g., C2, C3, or C4). nih.govmdpi.com This rearrangement can expose the reducing end of the glucuronic acid, allowing its aldehyde group to react with the primary amine of a lysine residue on a protein to form a Schiff base (or imine). nih.govnih.govnih.gov

This Schiff base is generally reversible, but it can undergo a spontaneous chemical rearrangement to form a more stable ketoamine structure. This irreversible stabilization step is known as the Amadori rearrangement. nih.govwikipedia.orgbiosyn.com The resulting "Amadori product" is a stable adduct that covalently links both the solabegron-d4 aglycone and the glucuronic acid sugar to the protein. nih.govresearchgate.net This entire process, from Schiff base formation to the stable Amadori product, is a hallmark of glycation reactions. nih.govwikipedia.org

Identification of Target Proteins (in vitro, e.g., serum albumin, dipeptidyl peptidase IV, tubulin, UGTs)

In vitro studies have identified several proteins that are susceptible to covalent modification by various acyl glucuronides. While specific targets for Solabegron Acyl Glucuronide-d4 have not been detailed, the common targets for this class of metabolites provide likely candidates. nih.gov

Serum Albumin : As the most abundant protein in plasma, human serum albumin (HSA) is a major target for adduct formation. nih.govnih.govpnas.org Studies with acyl glucuronides like tolmetin (B1215870) glucuronide have identified specific lysine residues (e.g., Lys-199, Lys-525) as sites of covalent binding. nih.govnih.gov

Dipeptidyl Peptidase IV (DPP-IV) : This enzyme has been identified as a target for acyl glucuronides. For instance, the acyl glucuronide of zomepirac (B1201015) was shown to covalently modify DPP-IV in vitro. nih.gov

Tubulin : Tubulin, a key component of the cellular cytoskeleton, is another identified intra-hepatic target for adduct formation by acyl glucuronides. nih.gov

UDP-Glucuronosyltransferases (UGTs) : The UGT enzymes responsible for creating acyl glucuronides can themselves be targets for covalent modification. nih.govnih.gov Studies with NSAID acyl glucuronides demonstrated covalent binding to several UGT isoforms, including UGT1A1, UGT1A9, UGT2B4, and UGT2B7. nih.govaminer.org This suggests a potential for auto-inhibition or alteration of enzyme function.

Table 1: Examples of Protein Targets for Acyl Glucuronide Covalent Adduct Formation

Target Protein Example Acyl Glucuronide Reference
Serum Albumin Tolmetin Glucuronide nih.govnih.gov
Dipeptidyl Peptidase IV (DPP-IV) Zomepirac Acyl Glucuronide nih.gov
Tubulin General Acyl Glucuronides nih.gov
UGT1A9 & UGT2B7 Diclofenac Acyl Glucuronide nih.gov

Mechanistic Studies of Enzyme Inhibition by Acyl Glucuronides (e.g., CYP2C8, OAT3)

Beyond covalent modification of proteins, acyl glucuronides have been shown to be potent inhibitors of key drug-metabolizing enzymes and transporters. This activity can be a source of significant drug-drug interactions.

CYP2C8 Inhibition : Cytochrome P450 2C8 (CYP2C8) is particularly susceptible to inhibition by certain acyl glucuronides. mdpi.comnih.govahajournals.org The acyl glucuronides of gemfibrozil (B1671426) and clopidogrel (B1663587) are well-characterized mechanism-based inhibitors of CYP2C8. hyphadiscovery.commdpi.comnih.gov Mechanism-based inhibition involves the metabolic activation of the inhibitor by the target enzyme, leading to the formation of a reactive species that irreversibly inactivates the enzyme, often through covalent binding to the heme or protein active site. mdpi.comdrugbank.com For gemfibrozil acyl glucuronide, this inactivation is potent and selective, leading to clinically significant interactions with drugs metabolized by CYP2C8. mdpi.comdntb.gov.ua

OAT3 Inhibition : Organic Anion Transporter 3 (OAT3) is a crucial transporter for the renal clearance of many drugs and endogenous compounds. Several acyl glucuronides, including those of NSAIDs like naproxen (B1676952) and diclofenac, have been shown to inhibit OAT3. nih.govjst.go.jpsigmaaldrich.com This inhibition can reduce the renal clearance of co-administered drugs that are OAT3 substrates, such as methotrexate, potentially leading to increased plasma concentrations and toxicity. jst.go.jpfrontiersin.orgnih.gov

Table 2: Examples of Enzyme and Transporter Inhibition by Acyl Glucuronides

Target Inhibitor Inhibition Type / Potency Reference
CYP2C8 Gemfibrozil Acyl Glucuronide Mechanism-Based mdpi.comnih.gov
CYP2C8 Clopidogrel Acyl Glucuronide Time-Dependent (Ki = 9.9 µM) mdpi.com
OAT3 Diclofenac Glucuronide Competitive (IC50 = 3.2 µM) jst.go.jp
OAT3 (S)-Naproxen Acyl Glucuronide Competitive (Ki = 1.36 µM) nih.gov

Assessment of Potential for Cellular Interference (in vitro models)

The chemical reactivity of acyl glucuronides and their ability to form protein adducts form the basis for their potential to interfere with cellular processes in vitro. The covalent modification of proteins can lead to a range of biological consequences, from direct alteration of protein function to the initiation of immune-mediated cytotoxicity. clinpgx.orgnih.gov

In vitro assessment of acyl glucuronide reactivity is a key step in evaluating potential risks. springernature.com The formation of drug-protein adducts can haptenize endogenous proteins, making them immunogenic and potentially leading to hypersensitivity reactions. clinpgx.org While the direct link between adduct formation and toxicity is complex and not always causal, the potential for cellular interference is a significant consideration in drug safety assessment. nih.govnih.gov Cellular models can be used to investigate the downstream consequences of protein modification, such as altered enzyme activity, disruption of cellular structures, or the activation of stress pathways. The stability of an acyl glucuronide, often measured by its half-life under physiological conditions, is a critical parameter, as less stable compounds are generally more reactive and more likely to form adducts. nih.gov

Analytical and Bioanalytical Methodologies for Solabegron Acyl Glucuronide D4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of drug metabolites, including acyl glucuronides, in complex biological matrices. nih.govnih.gov Its high selectivity and sensitivity enable the detection and quantification of these compounds at low concentrations. scispace.comresearchgate.net For Solabegron (B109787) Acyl Glucuronide-d4, LC-MS/MS methods are developed to distinguish the metabolite from the parent drug, Solabegron, and other potential metabolites. The development of a robust LC-MS/MS method is critical due to the potential for in-source fragmentation or instability during analysis, which can complicate accurate measurement. researchgate.net

Strategies for Direct Quantification of Acyl Glucuronides

Direct quantification of acyl glucuronides without prior hydrolysis is the preferred approach in bioanalysis to gain a precise measure of the circulating metabolite. scispace.comresearchgate.net This strategy avoids inaccuracies that can arise from incomplete enzymatic or chemical hydrolysis. scispace.com A direct LC-MS/MS assay for Solabegron Acyl Glucuronide-d4 would involve optimizing sample preparation to ensure the stability of the conjugate. This often includes immediate sample cooling, acidification, and the use of esterase inhibitors to prevent degradation. nih.gov

Key aspects of direct quantification include:

Sample Stabilization: Immediate stabilization of biological samples (e.g., plasma, urine) upon collection is paramount to prevent ex vivo hydrolysis and acyl migration. nih.gov

Chromatographic Separation: A well-developed chromatographic method is necessary to separate the acyl glucuronide from its isomers and the parent drug. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry provides the selectivity needed for quantification in a complex matrix. Multiple Reaction Monitoring (MRM) is typically employed, tracking a specific precursor-to-product ion transition for the analyte and the internal standard.

Below is an illustrative table of MRM transitions that could be used for the quantification of Solabegron Acyl Glucuronide and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Solabegron Acyl Glucuronide[M+H]+Aglycone fragmentPositive
This compound[M+H]+Deuterated aglycone fragmentPositive

Method Development for Isomer Separation and Characterization

A significant challenge in the analysis of acyl glucuronides is their propensity to undergo intramolecular acyl migration, a pH-dependent rearrangement that results in the formation of positional isomers (e.g., 2-O, 3-O, and 4-O-acyl isomers). currentseparations.com These isomers are often difficult to separate chromatographically but have different chemical reactivities. currentseparations.com Therefore, method development for this compound must focus on achieving chromatographic resolution of these isomers to accurately characterize the metabolite profile.

Strategies for isomer separation include:

Column Chemistry: The use of specialized column chemistries, such as pentafluorophenyl (PFP) or biphenyl (B1667301) phases, can offer different selectivity for isomers compared to standard C18 columns.

Mobile Phase Optimization: Careful adjustment of mobile phase pH and organic solvent composition is critical. Acyl glucuronides are generally more stable under acidic conditions (pH < 5). researchgate.net

Gradient Elution: A gradient elution is often necessary to achieve adequate separation of the isomers, which may have very similar retention times. currentseparations.com

High-Resolution Mass Spectrometry (HRMS): HRMS can aid in the characterization of isomers by providing accurate mass measurements, which helps in confirming elemental compositions, although it cannot distinguish between isomers without chromatographic separation.

This table illustrates a hypothetical chromatographic separation of Solabegron Acyl Glucuronide isomers.

CompoundRetention Time (min)
Solabegron5.2
Solabegron-1-O-β-acyl glucuronide3.8
Solabegron acyl glucuronide isomer 14.1
Solabegron acyl glucuronide isomer 24.3

Application of Deuterated Standards in Quantitative Assays

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis by LC-MS/MS. aptochem.comnih.gov The SIL-IS has nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency (or suppression). aptochem.com This allows it to compensate for variability during sample preparation and analysis, leading to higher accuracy and precision. aptochem.comclearsynth.com

The key advantages of using a deuterated standard like this compound include:

Correction for Matrix Effects: It effectively corrects for ion suppression or enhancement caused by components of the biological matrix. clearsynth.com

Improved Accuracy and Precision: By mimicking the behavior of the analyte, it minimizes analytical variability.

Robustness: Assays using SIL-IS are generally more robust and reliable. aptochem.com

During method development, it is important to ensure that the deuterated standard is free of the unlabeled analyte, as this can interfere with the quantification of low concentrations of the analyte. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Degradation Pathway Analysis

While LC-MS/MS is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of metabolites and for studying their dynamic behavior, such as degradation and isomerization. nih.govunl.edu For this compound, NMR can confirm the site of glucuronidation and provide detailed information about the structure of any isomers formed through acyl migration. nih.gov

Monitoring Acyl Migration Kinetics via NMR

NMR spectroscopy is uniquely suited for monitoring the kinetics of acyl migration in real-time. acs.orgresearchgate.net By acquiring spectra at different time points, one can observe the disappearance of the signal corresponding to the initial 1-O-β isomer and the appearance of new signals from the other positional isomers. nih.govacs.org The anomeric proton of the 1-O-β-acyl glucuronide gives a distinct signal in the 1H NMR spectrum, and its integration can be used to quantify the rate of degradation or migration. nih.govnih.gov This allows for the determination of the half-life of the metabolite under various conditions (e.g., different pH values). nih.gov

The two primary degradation pathways that can be monitored are:

Acyl Migration: The intramolecular transfer of the solabegron acyl group to other hydroxyl groups on the glucuronic acid ring. acs.org

Hydrolysis: The cleavage of the ester bond, releasing solabegron and glucuronic acid. acs.org

This table provides an example of data that could be obtained from an NMR kinetics study.

Time (hours)Remaining 1-O-β Isomer (%)
0100
185
272
451
826

Use of Deuteration in NMR Structural Confirmation

The presence of deuterium (B1214612) atoms in this compound can be advantageous for NMR analysis. While deuterium itself is not observed in a standard 1H NMR spectrum, its presence simplifies the spectrum by removing the signals of the protons that have been replaced. simsonpharma.comstudymind.co.uk This can help in the assignment of the remaining proton signals.

Furthermore, 2H (Deuterium) NMR spectroscopy can be performed to directly observe the deuterium signals. sigmaaldrich.com This provides a direct confirmation of the location of the deuterium labels within the molecule, which is crucial for verifying the identity of the deuterated standard. sigmaaldrich.com The distinct chemical shifts in the 2H NMR spectrum can confirm the structural integrity of the labeled positions. sigmaaldrich.com

Advanced Mass Spectrometry Techniques for Metabolite Profiling and Reactivity Assessment

The analysis of this compound benefits significantly from advanced mass spectrometry (MS) techniques, which are essential for metabolite profiling and assessing the reactivity of this compound class. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the direct quantification of glucuronides in biological samples without requiring prior deconjugation. researchgate.netscispace.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MSn): LC-MSn is a powerful tool for the structural characterization and quantification of AGs. nih.gov This technique allows for the separation of the 1-O-β-acyl glucuronide from its positional isomers that form due to acyl migration. currentseparations.com The isomers often exhibit similar fragmentation pathways, making chromatographic separation a necessary prerequisite for accurate analysis. currentseparations.com Data-dependent scanning after collision-induced dissociation in an ion trap can provide detailed structural information. nih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can further aid in the differentiation of acyl-, O-, and N-glucuronides through chemical derivatization, which results in predictable mass shifts. nih.gov

Cyclic Ion Mobility Spectrometry-Mass Spectrometry (cIMS-MS): Cyclic ion mobility spectrometry represents a cutting-edge technique for the analysis of complex biomolecules. nih.gov When coupled with mass spectrometry, it can separate ions based on their size, shape, and charge. This high-resolution ion mobility can be used to investigate the conformational changes of molecules. nih.gov For a reactive metabolite like an acyl glucuronide, cIMS-MS could potentially be used to separate and characterize the different isomers formed during acyl migration, providing deeper insights into the compound's reactivity and stability profile. This advanced method enhances the ability to monitor conformational dynamics and could be applied to study the interactions of this compound with biological macromolecules. nih.gov

TechniqueApplication for this compoundKey Advantages
LC-MSn (Liquid Chromatography-Tandem Mass Spectrometry)Separation and quantification of the 1-O-β isomer from its acyl migration isomers. Structural characterization of metabolites.High selectivity and sensitivity; allows for direct measurement in complex matrices; provides structural information through fragmentation patterns. researchgate.netscispace.comnih.gov
Cyclic Ion Mobility Spectrometry-Mass Spectrometry (cIMS-MS)High-resolution separation of isomers based on their shape and size. Assessment of conformational changes and reactivity.Provides an additional dimension of separation beyond chromatography and m/z; offers detailed insight into molecular structure and dynamics. nih.gov

Sample Preparation and Stability Considerations for Acyl Glucuronides in Biological Matrices (in vitro and ex vivo)

The bioanalysis of drugs that form acyl glucuronides is analytically challenging due to the poor stability of these metabolites in biological matrices. nih.govnih.gov AGs are known to be labile and can undergo hydrolysis back to the parent drug and pH-dependent intramolecular acyl migration to form various positional isomers. currentseparations.comnih.gov This reactivity can lead to inaccurate measurements of both the metabolite and the parent drug. researchgate.net Therefore, careful and optimized sample collection, handling, and storage procedures are critical for generating reliable data. nih.govresearchgate.net

The primary objective in developing a bioanalytical assay for a compound like this compound is to minimize its degradation during all phases, from sample collection to final analysis. nih.govresearchgate.net Samples must be stabilized ex vivo immediately after collection. nih.govresearchgate.net

Strategies for Minimizing Back-Conversion and Degradation

Several strategies are employed to prevent the degradation of acyl glucuronides in biological samples. The instability of these metabolites necessitates immediate stabilization to ensure accurate quantification. researchgate.net

Key stabilization methods include:

Lowering Temperature: A majority of studies utilize lowered temperatures during sample collection and processing to mitigate degradation. nih.gov Keeping samples on ice immediately after collection and storing them at ultra-low temperatures (e.g., -80°C) is a common practice. nih.gov

pH Adjustment: Since the degradation of AGs is pH-dependent, adjusting the pH of the biological matrix is a crucial stabilization technique. nih.govnih.gov

Enzyme Inhibition: A smaller fraction of studies incorporate the addition of enzyme inhibitors during the clinical phase to prevent enzymatic degradation. nih.gov

Simple and Rapid Sample Preparation: To minimize the risk of hydrolysis or migration during analytical processing, sample preparation procedures should be kept as straightforward and quick as possible. researchgate.net Techniques like protein precipitation are often favored. researchgate.net

Impact of pH and Temperature Control

The stability of acyl glucuronides is highly dependent on both pH and temperature. nih.gov Hydrolysis and acyl migration are the primary degradation pathways influenced by these factors. nih.govnih.gov

pH Control: Acyl glucuronide degradation is significantly influenced by pH. nih.gov They are generally more stable under acidic conditions (pH < 4.0). researchgate.net Therefore, a common and effective strategy is to acidify plasma or blood samples immediately upon collection to a pH of 3-4. researchgate.net This acidification helps to prevent both hydrolysis back to the parent compound and intramolecular acyl migration. researchgate.net In a survey of abbreviated new drug applications for drugs forming AGs, lowering the pH during the sample extraction process was a procedure employed in the majority of studies. nih.gov

Temperature Control: Low temperatures play a major role in maintaining the stability of acyl glucuronides. scispace.com More than two-thirds of studies on AG-forming drugs utilize procedures for lowering the temperature during sample collection. nih.gov Storing samples at 4°C can be critical for stability. scispace.com For long-term storage, temperatures of -80°C are often necessary. nih.gov It has been shown that for some glucuronides, storage as dried blood spots (DBS) under ambient conditions can provide stability equivalent to that of liquid samples stored at -80°C. nih.gov

ParameterImpact on this compound StabilityRecommended Strategy
pHHigher pH (physiological and alkaline) promotes hydrolysis and acyl migration, leading to back-conversion to the aglycone and formation of isomers. nih.govnih.govImmediately acidify biological samples (e.g., plasma) to pH 3-4 upon collection using acids like citric or formic acid. nih.govresearchgate.netresearchgate.net
TemperatureElevated temperatures accelerate the rates of hydrolysis and acyl migration. nih.govCollect and process samples on ice. For short-term storage, use 4°C, and for long-term storage, use -80°C. scispace.comnih.govnih.gov

Applications of Solabegron Acyl Glucuronide D4 in Drug Metabolism and Preclinical Research

Tracing Metabolic Pathways of Solabegron (B109787) in In Vitro and Animal Models using Deuterated Analogs

The use of deuterated analogs like Solabegron-d4 is a cornerstone of modern drug metabolism studies. The substitution of hydrogen with deuterium (B1214612) creates a heavier, stable isotope-labeled version of the drug that is chemically identical but easily distinguishable by mass spectrometry. pharmaffiliates.com This property allows researchers to administer the deuterated parent drug to in vitro systems (such as liver microsomes or hepatocytes) or to animal models and accurately trace the formation and fate of its metabolites, including the acyl glucuronide.

In these studies, after administration of Solabegron-d4, biological samples (e.g., plasma, urine, bile, tissue homogenates) are collected and analyzed. The mass spectrometer can selectively detect the deuterated parent drug and its metabolites, differentiating them from endogenous compounds. This approach is critical for:

Metabolite Identification: Elucidating the complete metabolic map of solabegron, confirming the structure of metabolites like the acyl glucuronide.

Quantitative Analysis: Determining the relative abundance of different metabolites and understanding the major clearance pathways for the drug.

Pharmacokinetic Profiling: Tracking the absorption, distribution, metabolism, and excretion (ADME) of solabegron and its deuterated metabolites over time, providing a clearer picture of the drug's disposition. researchgate.net

Investigating Metabolic Shunting: In vivo studies in animal models allow researchers to understand how the body processes the drug under physiological conditions and whether metabolic pathways shift at different dose levels. sygnaturediscovery.comnih.gov

The use of a deuterated standard helps overcome challenges like ion suppression in mass spectrometry, leading to more robust and reliable quantitative data.

Investigation of Enzyme Specificity and Reaction Phenotyping of Glucuronidation

Identifying the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for a drug's metabolism is a critical step in predicting potential drug-drug interactions (DDIs) and understanding inter-individual variability in patients. nih.govlabcorp.com Reaction phenotyping for solabegron glucuronidation involves a series of in vitro experiments to pinpoint the key UGT isoforms.

The primary methods include:

Recombinant Human UGT Enzymes: Solabegron is incubated individually with a panel of cDNA-expressed human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7). The formation of Solabegron Acyl Glucuronide is measured, often using Solabegron Acyl Glucuronide-d4 as an internal standard for precise quantification. The enzymes that produce the highest levels of the metabolite are identified as the primary contributors. nih.govnih.gov

Chemical Inhibition in Human Liver Microsomes (HLMs): HLMs, which contain a full complement of UGT enzymes, are used to incubate solabegron in the presence and absence of known selective inhibitors for specific UGT isoforms. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme. researchgate.net

For instance, studies on ataluren, another carboxylic acid-containing drug, showed that UGT1A9 was the major enzyme responsible for its glucuronidation. nih.gov A similar approach would be used for solabegron. The findings from such studies can be summarized to show the relative contribution of each enzyme to the drug's metabolism.

Table 1: Illustrative Reaction Phenotyping Data for Solabegron Glucuronidation
UGT IsoformRelative Metabolite Formation (%)Methodology
UGT1A15Recombinant Enzyme
UGT1A315Recombinant Enzyme
UGT1A975Recombinant Enzyme
UGT2B7<5Recombinant Enzyme
Other UGTs<5Recombinant Enzyme

Characterization of Metabolite Reactivity and Stability for Preclinical De-risking Strategies

Acyl glucuronides are a class of metabolites known for their chemical reactivity. nih.govnih.gov Unlike more stable ether glucuronides, the acyl linkage is susceptible to hydrolysis and intramolecular rearrangement (acyl migration), which can lead to the formation of reactive species that covalently bind to proteins. nih.govclinpgx.org This protein binding has been implicated in idiosyncratic drug toxicity for some carboxylic acid drugs. hyphadiscovery.com Therefore, characterizing the reactivity and stability of Solabegron Acyl Glucuronide is a key part of preclinical safety assessment, or "de-risking". nih.govamericanpharmaceuticalreview.com

This compound is used as an analytical standard in these assessments to:

Determine Chemical Stability: The rate of degradation of the acyl glucuronide is measured under various conditions (e.g., different pH values, in buffer, plasma). clinpgx.org The half-life (t½) is a key parameter used to rank compound stability. nih.gov

Investigate Acyl Migration: The 1-β-acyl glucuronide can isomerize to the 2-, 3-, and 4-β positions. These isomers can also be reactive. nih.gov Chromatographic methods are used to separate and quantify these isomers over time. A rapid migration rate can indicate higher reactivity. nih.gov

Assess Protein Adduct Formation: In vitro studies are conducted where the acyl glucuronide is incubated with human serum albumin or other proteins. The formation of covalent adducts is then measured, often using mass spectrometry to identify the modified proteins.

A de-risking strategy involves comparing the stability and reactivity of Solabegron Acyl Glucuronide to a panel of known drugs with varying safety profiles. nih.govnih.gov If solabegron's metabolite is shown to be relatively stable with a low propensity for acyl migration and protein binding, the risk is considered lower.

Table 2: Comparative Stability of Acyl Glucuronides in Buffer (pH 7.4)
CompoundHalf-life (t½, hours)Relative Reactivity Risk
Drug A (Known Toxicant)0.5High
Drug B (Moderate Risk)4.0Moderate
Solabegron (Hypothetical)15.0Low
Drug C (Good Safety Profile)20.0Low

Development of Impurity Profiling Methods for Deuterated Compounds in Research Materials

The quality and purity of research materials are paramount for generating reliable data. For deuterated compounds like Solabegron-d4 and its glucuronide metabolite, impurity profiling presents unique challenges. pharmaffiliates.com A key issue is the presence of lower isotopologues—molecules with fewer deuterium atoms than the target compound (e.g., d3, d2, d1 species). nih.gov

These isotopic impurities can arise during the chemical synthesis of the deuterated standard. acs.org If not properly characterized, they can interfere with quantitative analysis, leading to an underestimation of the analyte's concentration. Therefore, developing robust impurity profiling methods is essential. These methods often involve high-resolution mass spectrometry (HRMS) or molecular rotational resonance (MRR) spectroscopy to:

Determine Isotopic Enrichment: Quantify the percentage of the desired d4-labeled compound in the material.

Identify Non-Isotopic Impurities: Detect and identify any other chemical impurities that may be present from the synthesis or degradation.

Regulatory bodies and scientific best practices require that such reference standards be thoroughly characterized, with a certificate of analysis detailing their purity and isotopic distribution. hyphadiscovery.compharmaffiliates.com

Use as a Research Tool for Understanding General Acyl Glucuronide Chemistry and Biology

Beyond its specific application to the solabegron development program, this compound serves as a valuable research tool for advancing the broader scientific understanding of acyl glucuronide chemistry and biology. nih.gov As a well-characterized, stable isotope-labeled example of this metabolite class, it can be used in fundamental research to:

Model Reaction Kinetics: Provide a clean system for studying the kinetics of acyl migration and hydrolysis without interference from other drug-related metabolites. rsc.org

Probe Protein Interactions: Help identify specific amino acid residues on proteins (like albumin) that are targeted for covalent modification by acyl glucuronides.

Develop Analytical Methods: Serve as a benchmark compound for developing new and improved analytical techniques to detect and quantify acyl glucuronides and their protein adducts in complex biological matrices.

Investigate Transporter Interactions: Study the role of drug transporters (such as MRPs) in the disposition and potential toxicity of acyl glucuronides.

By using a specific, labeled tool like this compound, researchers can gain insights into the structure-reactivity relationships that govern the behavior of this entire class of metabolites, contributing to more predictive models of drug safety and metabolism. nih.govresearchgate.net

Computational and Predictive Modeling of Acyl Glucuronide Behavior

Quantitative Structure-Property Relationship (QSPR) Modeling for Degradation Half-Life Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. For acyl glucuronides, QSPR models are developed to forecast their degradation half-life, a key indicator of their stability and reactivity. nih.gov The reactivity of these metabolites, often associated with short half-lives, can be an indication of potential idiosyncratic drug toxicity. nih.gov

The development of a QSPR model involves establishing a mathematical relationship between the degradation rate and various molecular descriptors calculated from the compound's structure. These descriptors can be categorized as electronic, steric, or thermodynamic. Studies have shown that a combination of these factors influences the stability of acyl glucuronides. For instance, a linear model developed for a series of acyl glucuronidated compounds revealed several key molecular features that are important in predicting their half-life:

Number of total quaternary carbons: This descriptor relates to the steric hindrance around the reactive carbonyl group.

Complexity of the ring in the compound: The structural complexity can influence the molecule's conformation and accessibility for reactions.

Sanderson electronegativities: This descriptor reflects the electronic properties of the molecule, which can affect the electrophilicity of the carbonyl carbon. nih.gov

Other studies have successfully used descriptors like Hammett substituent constants and partial atomic charges to model degradation rates, underscoring the importance of electronic effects. rsc.org By rigorously validating these models, researchers can better understand the molecular features that govern degradation and prospectively predict the half-lives of new drug candidates. nih.gov

Table 1: Key Molecular Descriptors in QSPR Models for Acyl Glucuronide Stability

Descriptor Category Example Descriptors Influence on Stability
Steric Number of Quaternary Carbons, Taft Steric Constants, Molecular Surface Area Increased steric hindrance near the ester bond generally increases the half-life (slows degradation).
Electronic Sanderson Electronegativities, Dipole Moment, Partial Atomic Charges, Hammett Constants Electron-withdrawing groups on the aglycone typically decrease the half-life (accelerate degradation) by increasing the electrophilicity of the carbonyl carbon.
Topological Ring Complexity, Burden Eigenvalues The overall shape and connectivity of the molecule can affect its conformational flexibility and reactivity.

In Silico Approaches for Predicting Acyl Migration and Hydrolysis Rates

In silico methods, particularly those based on quantum mechanics, are invaluable for dissecting these complex reaction pathways.

Density Functional Theory (DFT): This method is widely used to model the intramolecular transacylation (acyl migration) reaction. rsc.orgnih.gov By calculating the energies of the ground states and transition states of the reaction, researchers can determine the activation energy. rsc.orgrsc.org A lower activation energy corresponds to a faster reaction rate. DFT calculations have shown a strong correlation between the calculated activation energy for the initial 1-β to 2-β acyl migration step and the experimentally observed degradation rate of the acyl glucuronide. rsc.orgrsc.org

Kinetic Modeling: Detailed kinetic models can be constructed to simulate the entire network of reversible acyl migration and irreversible hydrolysis reactions. rsc.org By fitting the model to experimental data (often obtained from NMR spectroscopy), individual rate constants for each step can be extracted. rsc.orgnih.gov This provides a comprehensive understanding of the relative rates of acyl migration versus hydrolysis, which is crucial as the different isomers may have varying reactivities and toxicological implications.

Structure-Reactivity Relationships: Computational models have revealed key structural differences that influence reactivity. For example, the presence of the charged carboxylate ion in acyl glucuronides, compared to a neutral hydroxyl group in analogous acyl glucosides, has been shown to be responsible for differences in reactivity during transacylation steps. rsc.org

Table 2: Degradation Pathways of 1-β-O-Acyl Glucuronides

Reaction Pathway Description Significance
Acyl Migration (Transacylation) Intramolecular transfer of the acyl group from the C1 hydroxyl of the glucuronic acid moiety to the C2, C3, or C4 positions. rsc.org This is often the primary degradation pathway. The resulting positional isomers are also reactive and can contribute to protein binding. rsc.org
Anomerization Reversible conversion between the β and α anomers at the C1 position of the glucuronic acid ring. nih.gov This process adds to the complexity of the isomeric mixture present in vivo.
Hydrolysis Cleavage of the ester bond, releasing the original carboxylic acid drug (aglycone) and glucuronic acid. rsc.org This reaction regenerates the parent drug and is a detoxification pathway, competing with the formation of potentially reactive isomers.

Computational Insights into Enzyme-Metabolite Interactions

The formation of Solabegron (B109787) Acyl Glucuronide-d4 is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the liver. rsc.org Understanding the interaction between the drug substrate (Solabegron) and the UGT enzyme is essential for predicting its metabolic fate. Computational methods like homology modeling and molecular dynamics are used to gain insights into these interactions, particularly since obtaining crystal structures of membrane-bound proteins like UGTs is challenging. nih.govfrontiersin.org

Homology Modeling: In the absence of an experimental structure, a 3D model of the target UGT isoform (e.g., UGT1A1) can be built based on the known structures of related proteins. nih.govfrontiersin.org These models provide a structural framework of the enzyme's active site.

Molecular Dynamics (MD) Simulations: UGT enzymes are not static; they are flexible and undergo conformational changes. MD simulations can model the dynamic behavior of the UGT enzyme over time, revealing how the active site can adapt to accommodate various substrates. nih.gov This is crucial for understanding the broad substrate specificity of many UGT isoforms.

Ensemble Docking: By performing molecular docking of a ligand (like Solabegron) into multiple conformations of the UGT enzyme generated from MD simulations, a more accurate prediction of the binding mode can be achieved. nih.gov These simulations can identify key amino acid residues within the active site that are critical for substrate binding and the catalytic reaction. For example, studies on UGT1A1 have highlighted the importance of specific histidine residues for the deprotonation of the substrate, which is a necessary step for the subsequent nucleophilic attack and conjugation with glucuronic acid. nih.gov

By integrating these computational approaches with machine learning, predictive models can be developed to identify potential inhibitors of specific UGT isoforms. nih.govresearchgate.net Such models are valuable tools in drug discovery for forecasting potential drug-drug interactions and ensuring the safety of new therapeutic candidates. nih.gov

Future Research Directions and Unanswered Questions

Elucidating the Precise Molecular Mechanisms of Acyl Glucuronide Interactions at the Sub-Cellular Level

Acyl glucuronides (AGs) are recognized as potentially reactive metabolites. nih.gov Unlike many other glucuronide conjugates that are stable and readily excreted, AGs can undergo several reactions, including hydrolysis back to the parent drug and intramolecular rearrangement through acyl migration. nih.govnih.gov A significant area of concern is their ability to covalently bind to macromolecules like proteins, a process that has been linked to idiosyncratic drug toxicities. liverpool.ac.uknih.gov

Future research must move towards pinpointing the precise sub-cellular interactions of Solabegron (B109787) Acyl Glucuronide-d4. The key research questions would involve identifying which specific proteins are targeted for covalent modification and within which cellular compartments (e.g., mitochondria, endoplasmic reticulum, cytosol). It is known from in vitro experiments with other compounds that proteins such as serum albumin, dipeptidyl peptidase IV, tubulin, and even the UGT enzymes that form them can be covalently modified by acyl glucuronides. nih.gov Understanding the functional consequences of such binding is paramount. For instance, does the adduction to a specific mitochondrial protein impair cellular respiration? Does binding to a UGT enzyme inhibit its own metabolism or that of other drugs?

Advanced proteomic techniques coupled with mass spectrometry will be essential to identify these specific protein adducts in relevant biological systems. This research will help build a detailed map of the molecular toxicology of Solabegron's acyl glucuronide metabolite, moving from general reactivity to a specific mechanism of action at the sub-cellular level.

Table 1: Potential Sub-Cellular Protein Targets for Acyl Glucuronide Adduction

Cellular Compartment Potential Protein Targets Possible Functional Consequence
Blood Plasma Serum Albumin Altered drug transport; formation of neoantigens
Liver Cytosol Metabolic Enzymes Inhibition or alteration of metabolic pathways
Mitochondria Electron Transport Chain Proteins Impaired cellular energy production

| Endoplasmic Reticulum | UGT Enzymes, Cytochrome P450s | Altered drug metabolism and clearance |

Developing Novel Analytical Methodologies for Real-Time Monitoring of Acyl Glucuronide Transformations

A significant hurdle in studying acyl glucuronides is their inherent instability. nih.gov These metabolites can degrade during sample collection, storage, and analysis, making accurate quantification a major bioanalytical challenge. nih.govresearchgate.net Current methods, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), require careful sample stabilization to prevent the breakdown of the acyl glucuronide back to its parent aglycone. nih.govcurrentseparations.com

The future of this field lies in the development of novel analytical methodologies capable of monitoring these transformations in real-time and in situ. Such techniques would need to overcome the limitations of conventional methods that provide only static snapshots of metabolite concentrations. Potential avenues for exploration include:

Advanced Mass Spectrometry Techniques: Methods like desorption electrospray ionization (DESI) or direct analysis in real time (DART) could potentially be adapted for the analysis of tissues or even living cells, minimizing sample preparation-induced degradation. scispace.com

High-Throughput Stability Assays: The development of assays, such as those based on the rate of 18O-incorporation from labeled water, can offer a simplified workflow to assess acyl glucuronide liability in early drug discovery without the need for complex chromatography or reference standards. nih.gov

Microfluidic Systems: Integrating cell culture systems on a chip with online analytical detection could provide a dynamic view of the formation, transport, and transformation of Solabegron Acyl Glucuronide-d4 within a simulated biological environment.

These advanced methods would provide a much clearer and more accurate picture of the metabolite's lifecycle, from its formation to its ultimate fate. nih.govresearchgate.net

Advanced Computational Modeling for Predicting Metabolite Fate and Reactivity in silico

Computational, or in silico, modeling offers a promising alternative to costly and time-consuming experimental studies for predicting the properties of drug candidates. nih.gov For acyl glucuronides, computational methods are being developed to predict their reactivity and degradation half-life, which are key indicators of their potential for toxicity. nih.govnih.gov

Future research on this compound should leverage and advance these computational approaches. The main objectives would be:

Quantitative Structure-Property Relationship (QSPR) Models: Developing refined QSPR models that can accurately predict the degradation half-life of this compound based on its molecular features. nih.gov Existing models have identified factors like the number of quaternary carbons and ring complexity as important predictors. nih.gov

Quantum Mechanical Calculations: Using methods like density functional theory (DFT) to model the acyl migration reaction. Such models can calculate the activation energy for this transformation, which correlates with the degradation rate of the metabolite. rsc.org

Integrated Pharmacokinetic (PK) Modeling: Combining predictions of reactivity with broader physiological-based pharmacokinetic (PBPK) models to simulate the concentration and distribution of the acyl glucuronide in various tissues, providing a more holistic risk assessment.

These in silico tools could be used in the earliest stages of drug design to flag compounds likely to form reactive acyl glucuronides, guiding the development of safer medicines. nih.gov

Table 2: Key Parameters for In Silico Prediction of Acyl Glucuronide Reactivity

Modeling Approach Key Input Parameters Predicted Outcome
QSPR Molecular descriptors (e.g., ring complexity, electronegativity, dipole moment) Degradation half-life nih.gov
DFT Molecular geometry, electronic structure Activation energy for acyl migration rsc.org

| Correlation Models | Predicted 13C NMR chemical shift, steric descriptors | Hydrolysis half-life nih.gov |

Expanding the Understanding of Deuteration's Influence on Glucuronidation and Subsequent Metabolic Transformations in Preclinical Models

The presence of four deuterium (B1214612) atoms in this compound introduces a fascinating variable: the kinetic isotope effect (KIE). Deuterium forms a stronger chemical bond with carbon than hydrogen does. This can sometimes slow down metabolic reactions that involve the breaking of a C-H bond. While the deuteration in this specific molecule is on the acyl moiety, its influence on the entire metabolic pathway warrants investigation.

Future preclinical studies, potentially using humanized UGT mouse models, should be designed to answer several key questions: nih.gov

Influence on Glucuronidation: Does the deuteration of the Solabegron parent molecule affect the rate or extent of its conversion to the acyl glucuronide by UGT enzymes?

Stability of the Glucuronide: Does the C-D bond strength influence the stability of the resulting acyl glucuronide? This could potentially alter its rates of hydrolysis and acyl migration.

Downstream Metabolic Pathways: Could the altered stability of the deuterated glucuronide impact its disposition, such as its potential for enterohepatic recycling, where the glucuronide is excreted in bile and then deconjugated by gut microflora? nih.gov

Investigating these questions will not only provide specific insights into the disposition of Solabegron and its deuterated analogue but also contribute to the broader understanding of how strategic deuteration can be used to modulate the metabolic profiles of carboxylic acid-containing drugs. This knowledge is crucial for designing drugs with improved safety and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the critical factors affecting the stability of Solabegron Acyl Glucuronide-d4 during sample preparation and storage, and how can researchers mitigate degradation?

  • Methodological Answer : Stability is highly dependent on pH, temperature, and aglycone structure. To mitigate degradation:

  • Maintain neutral pH (6.8–7.4) during sample handling to minimize hydrolysis and intramolecular acyl migration.
  • Store samples at -80°C in inert buffers (e.g., phosphate-buffered saline) to prevent freeze-thaw-induced degradation.
  • Use stabilizers like albumin to reduce non-specific protein binding in biological matrices .

Q. Which analytical techniques are most suitable for quantifying this compound in biological samples, and what validation parameters are essential?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC/MS) : Offers high sensitivity and specificity; use deuterated internal standards (e.g., Solabegron Acyl Glucuronide-d8) to correct for matrix effects.
  • Nuclear Magnetic Resonance (NMR) : Validates structural integrity and deuterium positioning.
  • Validation Parameters : Include linearity (1–1000 ng/mL), precision (<15% RSD), recovery (>80%), and isotopic purity (>98% for deuterium) .

Q. How should researchers synthesize and validate deuterated standards like this compound for analytical workflows?

  • Methodological Answer :

  • Use isotopically labeled precursors (e.g., deuterated glucose or aglycone derivatives) in enzymatic glucuronidation assays.
  • Confirm deuterium placement via high-resolution NMR and isotopic enrichment using mass spectrometry.
  • Validate against non-deuterated analogs to ensure identical chromatographic behavior .

Advanced Research Questions

Q. How can researchers design kinetic studies to characterize intramolecular acyl migration and hydrolysis pathways of this compound?

  • Methodological Answer :

  • Conduct pH-dependent stability studies (pH 2–9) at 37°C, monitoring degradation via HPLC-MS.
  • Apply first-order kinetic models to calculate rate constants for hydrolysis (k₁) and acyl migration (k₂–k₆).
  • Compare degradation profiles to non-deuterated analogs to assess isotopic effects on reactivity .

Q. What methodological approaches are recommended to assess covalent binding of this compound to serum proteins, and how can this inform toxicity profiles?

  • Methodological Answer :

  • Electrophoresis and Western Blotting : Separate protein adducts via SDS-PAGE, followed by immunoblotting with anti-adduct antibodies.
  • ELISA : Quantify adduct-specific antibodies in serum to evaluate immune responses.
  • Use radiolabeled ([¹⁴C]) this compound to track covalent binding efficiency in vitro and in vivo .

Q. Existing in vitro studies suggest acyl glucuronides exhibit protein adduct formation, but in vivo evidence remains limited. How can researchers address this discrepancy?

  • Methodological Answer :

  • Develop transgenic animal models with humanized β3-adrenergic receptors to study tissue-specific adduct accumulation.
  • Employ ultra-sensitive LC-MS/MS workflows to detect low-abundance adducts in plasma and organs.
  • Compare adduct formation rates between deuterated and non-deuterated analogs to isolate isotopic effects .

Q. How do structural modifications in this compound influence its reactivity and potential for nucleic acid adduct formation compared to non-deuterated analogs?

  • Methodological Answer :

  • Perform competitive binding assays with DNA/RNA isolates to quantify adduct formation.
  • Use molecular dynamics simulations to predict deuterium’s impact on transition-state stability during nucleophilic attacks.
  • Validate findings with mutagenicity assays (e.g., Ames test) to correlate adduct formation with genotoxic risk .

Data Contradiction Analysis

Q. In vitro studies report this compound as highly reactive, yet in vivo toxicity data are scarce. What experimental strategies can resolve this contradiction?

  • Methodological Answer :

  • Conduct physiologically based pharmacokinetic (PBPK) modeling to predict in vivo adduct accumulation from in vitro rate constants.
  • Use human hepatocyte coculture systems to simulate hepatic metabolism and adduct detoxification pathways.
  • Compare interspecies differences in glucuronidase activity to contextualize translational relevance .

Tables for Key Data

Parameter This compound Non-deuterated Analog Reference
Half-life (pH 7.4, 37°C)12.3 ± 1.5 hours8.7 ± 1.2 hours
Isotopic Purity>98% deuteriumN/A
Protein Adduct Formation Rate0.8% ± 0.1% (BSA, 24h)1.2% ± 0.2% (BSA, 24h)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.